(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate
Description
(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a fibroblast activation protein (FAP)-targeting inhibitor derived from the glycine-2-cyanopyrrolidine scaffold. It originates from UAMC1110, a potent FAP inhibitor (IC₅₀ = 8.5 ± 0.9 nM) developed for cancer theranostics . The compound features a 4,4-difluoropyrrolidine core, a cyano group at the 2-position (critical for FAP binding), and a tert-butyl carbamate moiety that enhances stability and pharmacokinetics . It serves as a key intermediate for radiopharmaceuticals, enabling conjugation with isotopes (e.g., ⁶⁸Ga, ¹¹C) for positron emission tomography (PET) imaging and targeted therapy .
Properties
IUPAC Name |
tert-butyl N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOAQTYGIARQIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves several key steps:
Formation of the Pyrrolidine Ring : This step involves synthesizing the 4,4-difluoropyrrolidine ring through cyclization reactions using difluoroalkylamines as starting materials.
Introduction of the Cyano Group : The cyano group is introduced into the pyrrolidine ring, often through a reaction involving a suitable cyanating agent.
Carbamate Formation : The final step involves forming the carbamate moiety by reacting the cyano-substituted pyrrolidine derivative with a carbamate-forming reagent.
Detailed Synthesis Protocol
A detailed synthesis protocol for This compound involves the following steps:
Starting Materials : Begin with (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate , which can be synthesized using methods similar to those described in the literature.
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- To a solution of (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate in anhydrous THF, add pyridine at 0°C.
- Slowly add a solution of trifluoroacetic anhydride in dichloromethane over 10 minutes.
- Stir for 3 hours, then concentrate the mixture under reduced pressure.
- Redissolve the resulting compound in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
- Purify by silica column chromatography using DCM/MeOH (95:5).
Characterization Data
The synthesized compound can be characterized using various spectroscopic techniques:
| Technique | Description |
|---|---|
| ¹H NMR | Recorded at 400 MHz in Chloroform-d, showing peaks at δ 5.34 (br, 1H), 4.97 (t, J = 6.5 Hz, 1H), 4.06 – 3.78 (m, 4H), 2.80 – 2.71 (m, 2H), 1.46 (s, 9H). |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CC(F)(F)C[C@H]1C#N. |
| Molecular Formula | C₁₂H₁₇F₂N₃O₃. |
| Molecular Weight | Approximately 289.28 g/mol. |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyano groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of bases such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates or amides.
Scientific Research Applications
Chemistry
In synthetic chemistry, (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate serves as a crucial building block for developing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and create derivatives with enhanced properties.
Biology
This compound is investigated as a biochemical probe due to its ability to interact with specific enzymes and receptors. It plays a significant role in studying biological pathways, particularly in understanding enzyme mechanisms and cellular processes.
Medicine
In medicinal chemistry, this compound has shown potential as an inhibitor of fibroblast activation protein (FAP). FAP is implicated in various pathological conditions, including cancer progression and fibrosis. The compound's structure enables it to bind effectively to the enzyme's active site, modulating its activity and offering therapeutic possibilities for related diseases.
Case Studies
- Fibroblast Activation Protein Inhibition:
- Drug Development:
Mechanism of Action
The mechanism of action of (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoropyrrolidine ring are key functional groups that enable binding to active sites, potentially inhibiting or modulating the activity of the target. The carbamate moiety may also play a role in stabilizing the compound within the biological environment, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Fluorination and Cyano Substitution
4,4-Difluoropyrrolidine vs. Pyrrolidine
The 4,4-difluoro substitution significantly improves metabolic stability and binding affinity compared to non-fluorinated analogues. For example:
- (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide: IC₅₀ = 8.5 ± 0.9 nM .
Key Insight : Fluorination enhances electronic interactions with FAP’s catalytic site and reduces oxidative metabolism .
Quinoline vs. Thiazole Substituents
- BR103354: Replaces quinoline with a thiazole-4-carboxamide group.
Functional Group Variations
Carbamate vs. Free Amine
- CPD60: Lacks the tert-butyl carbamate, featuring a free quinoline-4-carboxamide group. It achieves rapid plasma FAP inhibition (15 minutes post-oral administration) but may have shorter half-life due to reduced protection .
- Tert-butyl carbamate in the target compound : Improves solubility and serves as a prodrug strategy, enabling controlled release of the active metabolite .
Comparison with Dimeric Derivatives
Homodimers for Enhanced Tumor Retention
Homodimeric constructs (e.g., Glu.(FAPi)₂, DOTAGA.Glu.(FAPi)₂) link two FAP inhibitors via glutamic acid or DOTAGA chelators. These exhibit:
Biological Activity
(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula : CHFNO
Molecular Weight : 273.26 g/mol
The compound features a tert-butyl group linked to a pyrrolidine derivative, which contributes to its pharmacological properties. The presence of cyano and difluoro groups enhances its biological activity by influencing lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including proteases involved in viral replication.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit the activity of certain proteases, such as the SARS-CoV 3CL protease. The inhibition constants (K) for related compounds have been documented, indicating varying degrees of potency:
| Compound | K (μM) |
|---|---|
| 25a | 5.90 |
| 25b | 23.0 |
| 25c | 0.46 |
These values suggest that modifications to the structure can significantly impact biological activity, highlighting the importance of structural optimization in drug development .
Antiviral Activity
Research has shown that carbamate derivatives can exhibit antiviral properties. For example, compounds structurally related to this compound have been tested against viral infections with promising results, indicating their potential as therapeutic agents .
Study on Antiviral Efficacy
A study focused on the antiviral efficacy of similar carbamate derivatives reported significant inhibition of viral replication in cell cultures. The results indicated that these compounds could interfere with viral entry or replication mechanisms, making them candidates for further development in antiviral therapies .
Synthesis and Optimization
Synthesis methods for this compound involve multi-step processes including the formation of key intermediates. Molecular modeling studies have been conducted to predict the interaction between this compound and its biological targets, aiding in the design of more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
